3-(2-Oxazolyl)quinuclidine
Description
3-(2-Oxazolyl)quinuclidine is a bicyclic tertiary amine featuring a quinuclidine core (1-azabicyclo[2.2.2]octane) substituted at the 3-position with a 2-oxazole heterocycle. This compound is synthesized via multicomponent reactions involving aldehydes, isocyanides, and bases, as exemplified by the preparation of structurally analogous 3-(oxazol-5-yl)quinoline-2-carboxamides . The oxazole moiety contributes to its electronic and steric properties, making it relevant in medicinal chemistry for targeting enzymes or receptors, such as squalene synthase (SQS) or nicotinic acetylcholine receptors (nAChRs) .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C10H14N2O/c1-4-12-5-2-8(1)9(7-12)10-11-3-6-13-10/h3,6,8-9H,1-2,4-5,7H2 |
InChI Key |
DJXKLIXZWHSPLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)C3=NC=CO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
BPQ-OH [3-(Biphenyl-4-yl)-3-hydroxyquinuclidine]
- Structure : A 3-hydroxyquinuclidine derivative with a biphenyl substituent.
- Activity: Inhibits Trypanosoma cruzi SQS (IC₅₀ ~100 nM) and exhibits anti-parasitic effects .
- However, the absence of a hydroxyl group could reduce polarity and solubility.
RPR 107393 [3-Hydroxy-3-(4-quinolin-6-ylphenyl)quinuclidine]
- Structure: Quinoline-substituted quinuclidine with a hydroxyl group.
- Activity : Potent SQS inhibitor (IC₅₀ = 0.6–0.9 nM) and effective cholesterol-lowering agent in vivo .
- Comparison: The quinoline moiety in RPR 107393 provides a larger aromatic surface than oxazole, likely contributing to higher SQS affinity. The hydroxyl group in RPR 107393 may facilitate hydrogen bonding, absent in 3-(2-Oxazolyl)quinuclidine.
Heterocyclic Derivatives in Receptor Targeting
Talsaclidine [(3R)-3-(2-Propynyloxy)quinuclidine]
- Structure : Propargyloxy-substituted quinuclidine with (R)-stereochemistry.
- Activity : Muscarinic acetylcholine receptor (mAChR) agonist with selectivity for M1 receptors .
- Comparison : The oxazole group in this compound may confer different steric effects compared to Talsaclidine’s propargyloxy chain, altering receptor subtype selectivity.
3-(3-Amino-1,2,4-oxadiazol-5-yl)quinuclidine
(Quinuclidine)[FeCl4]
- Structure : Quinuclidinium cation paired with FeCl₄⁻.
- Application : Exhibits ferroelectric and magnetic properties due to Fe(III)’s 3d⁵ configuration .
- Comparison: this compound’s organic substituent limits its utility in inorganic hybrid materials compared to ionic quinuclidinium salts.
Key Data Tables
Table 1: Enzymatic Inhibition Profiles
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| This compound | SQS (hypothetical) | ~50* | – |
| BPQ-OH | T. cruzi SQS | 100 | |
| RPR 107393 | Rat SQS | 0.6–0.9 |
*Predicted based on structural analogues.
Table 2: Structural and Pharmacokinetic Properties
| Compound | Molecular Formula | logP* | Aromatic Surface Area (Ų) |
|---|---|---|---|
| This compound | C₁₀H₁₃N₂O | 1.2 | 38 |
| BPQ-OH | C₁₉H₂₁NO | 3.8 | 78 |
| Talsaclidine | C₁₀H₁₅NO | 0.9 | 0 (non-aromatic) |
*Calculated using fragment-based methods.
Research Findings and Trends
- Synthesis: this compound derivatives are synthesized via isocyanide-based cyclization, similar to 5-(2-chloroquinolin-3-yl)oxazole .
- Biological Activity : Quinuclidine-oxazole hybrids are understudied in enzyme inhibition but show promise in receptor modulation (e.g., α7 nAChR agonism) due to oxazole’s electron-rich nature .
- SAR Insights : Para-substitution on the quinuclidine ring and stereochemistry (3R-configuration) enhance receptor affinity, as seen in Talsaclidine and related mAChR agonists .
Q & A
Q. What experimental designs address conflicting cytotoxicity data in cancer cell lines?
- Methodological Answer : Discrepancies may stem from cell line-specific expression of metabolic enzymes (e.g., CYP3A4). Employ:
- Panels of cancer cell lines (e.g., MCF-7, HepG2, A549) with matched CYP activity profiles.
- Metabolic inhibition assays (e.g., co-treatment with ketoconazole) to isolate CYP-mediated toxicity.
- Transcriptomic analysis (RNA-seq) to correlate cytotoxicity with target gene expression .
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